molecular formula C21H24N2O3S B5150585 (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

Cat. No. B5150585
M. Wt: 384.5 g/mol
InChI Key: CUAAGQOUXMQOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, one limitation is that further studies are needed to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several future directions related to (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its therapeutic potential. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of (2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the reaction of 2-(2-isopropyl-4-methylphenoxy)ethylamine with 2-mercaptobenzimidazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-[2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14(2)16-12-15(3)8-9-19(16)26-10-11-27-21-22-17-6-4-5-7-18(17)23(21)13-20(24)25/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAAGQOUXMQOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.